4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a piperazine moiety linked to a methoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of the compound 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s activity, which can subsequently influence various physiological processes .
Biochemical Pathways
Upon binding to the alpha1-adrenergic receptors, this compound can affect several biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, the compound’s interaction with these receptors can influence the signaling pathways associated with these neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . The compound has been found to exhibit an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Analysis
Biochemical Properties
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one plays a significant role in biochemical reactions, particularly through its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound exhibits high affinity for alpha1-adrenergic receptors, suggesting it may act as an antagonist or agonist, depending on the context of its use . Additionally, it interacts with other biomolecules such as catecholamines, including noradrenaline and epinephrine, which are endogenous neurotransmitters .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving alpha1-adrenergic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with alpha1-adrenergic receptors can result in the contraction of smooth muscle cells in blood vessels, impacting blood pressure regulation . Moreover, it may affect the proliferation and differentiation of various cell types, including those in the nervous and cardiovascular systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with alpha1-adrenergic receptors . This binding can either inhibit or activate the receptor, leading to downstream effects on cellular signaling pathways. The compound’s structure allows it to fit into the receptor’s binding site, where it can either block the action of endogenous neurotransmitters or mimic their effects . Additionally, it may influence enzyme activity, either inhibiting or activating enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing blood pressure or alleviating symptoms of neurological disorders . At higher doses, it may cause toxic or adverse effects, including cardiovascular complications and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . Enzymes such as cytochrome P450 may play a role in the compound’s biotransformation, leading to the formation of metabolites that can either be active or inactive .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues . Transporters such as P-glycoprotein may influence the compound’s distribution, affecting its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of appropriate precursors to form the chromen-2-one structure.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.
Methoxyphenyl substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a ligand for various biological receptors.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: A piperazine derivative used as an antihypertensive agent.
Uniqueness
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other similar compounds, it has a chromen-2-one core, which may contribute to its unique binding affinity and selectivity for certain biological targets .
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-8-9-19-18(14-22(26)28-23(19)17(16)2)15-24-10-12-25(13-11-24)20-6-4-5-7-21(20)27-3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRPEYIYTMCZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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